molecular formula C66H99N23O17S2 B14805212 H-Ile-DL-Cys(1)-DL-Val-Val-DL-Gln-Asp-Trp-Gly-His-DL-His-Arg-DL-Cys(1)-Thr-NH2

H-Ile-DL-Cys(1)-DL-Val-Val-DL-Gln-Asp-Trp-Gly-His-DL-His-Arg-DL-Cys(1)-Thr-NH2

Cat. No.: B14805212
M. Wt: 1550.8 g/mol
InChI Key: RDTRHBCZFDCUPW-PDFUJIMYSA-N
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Description

The compound “H-Ile-DL-Cys(1)-DL-Val-Val-DL-Gln-Asp-Trp-Gly-His-DL-His-Arg-DL-Cys(1)-Thr-NH2” is a synthetic peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide may have applications in various fields such as biochemistry, pharmacology, and medical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-Ile-DL-Cys(1)-DL-Val-Val-DL-Gln-Asp-Trp-Gly-His-DL-His-Arg-DL-Cys(1)-Thr-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, peptide synthesis is scaled up using automated synthesizers and optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions include modified peptides with altered structural or functional properties.

Scientific Research Applications

Peptides like “H-Ile-DL-Cys(1)-DL-Val-Val-DL-Gln-Asp-Trp-Gly-His-DL-His-Arg-DL-Cys(1)-Thr-NH2” have diverse applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules.

    Biology: Studied for their role in cellular processes and signaling pathways.

    Medicine: Investigated for therapeutic potential in treating diseases.

    Industry: Utilized in the development of biomaterials and diagnostics.

Mechanism of Action

The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can modulate biological pathways and elicit specific cellular responses. The exact mechanism depends on the peptide’s sequence and structure.

Comparison with Similar Compounds

Similar Compounds

    H-Ile-DL-Cys(1)-DL-Val-Val-DL-Gln-Asp-Trp-Gly-His-DL-His-Arg-DL-Cys(1)-Thr-NH2: can be compared with other synthetic peptides with similar sequences or functional groups.

    Unique Features: The presence of specific amino acids like cysteine, which can form disulfide bonds, may confer unique structural and functional properties.

List of Similar Compounds

  • This compound
  • H-Ile-DL-Cys(1)-DL-Val-Val-DL-Gln-Asp-Trp-Gly-His-DL-His-Arg-DL-Cys(1)-Thr-OH
  • H-Ile-DL-Cys(1)-DL-Val-Val-DL-Gln-Asp-Trp-Gly-His-DL-His-Arg-DL-Cys(1)-Ser-NH2

Properties

Molecular Formula

C66H99N23O17S2

Molecular Weight

1550.8 g/mol

IUPAC Name

2-[(7S,13S,19S,22S,28S)-4-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-34-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-25-(3-amino-3-oxopropyl)-7-[3-(diaminomethylideneamino)propyl]-10,13-bis(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-28,31-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid

InChI

InChI=1S/C66H99N23O17S2/c1-8-32(6)50(68)63(104)86-46-27-108-107-26-45(62(103)89-53(33(7)90)54(69)95)85-56(97)39(14-11-17-74-66(70)71)80-59(100)43(20-36-24-73-29-78-36)83-58(99)42(19-35-23-72-28-77-35)79-48(92)25-76-55(96)41(18-34-22-75-38-13-10-9-12-37(34)38)82-60(101)44(21-49(93)94)84-57(98)40(15-16-47(67)91)81-64(105)51(30(2)3)88-65(106)52(31(4)5)87-61(46)102/h9-10,12-13,22-24,28-33,39-46,50-53,75,90H,8,11,14-21,25-27,68H2,1-7H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,96)(H,79,92)(H,80,100)(H,81,105)(H,82,101)(H,83,99)(H,84,98)(H,85,97)(H,86,104)(H,87,102)(H,88,106)(H,89,103)(H,93,94)(H4,70,71,74)/t32-,33+,39-,40?,41-,42-,43?,44-,45?,46?,50-,51-,52?,53-/m0/s1

InChI Key

RDTRHBCZFDCUPW-PDFUJIMYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC1CSSCC(NC(=O)[C@@H](NC(=O)C(NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)C(NC(=O)[C@@H](NC(=O)C(NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N)N

Origin of Product

United States

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